molecular formula C17H18O2 B1266381 Benzyl eugenol CAS No. 57371-42-3

Benzyl eugenol

Cat. No.: B1266381
CAS No.: 57371-42-3
M. Wt: 254.32 g/mol
InChI Key: NSCLRALYUOMPCL-UHFFFAOYSA-N
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Description

Benzyl eugenol is an organic compound derived from eugenol, a phenolic compound found in various plants such as clove, cinnamon, and basil. It is known for its aromatic properties and is used in various applications, including perfumery, flavoring, and as an intermediate in organic synthesis.

Biochemical Analysis

Biochemical Properties

Benzyl eugenol plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been shown to interact with enzymes such as eugenol synthase, which catalyzes the conversion of coniferyl acetate to eugenol. Additionally, this compound can interact with cytochrome P450 enzymes, which are involved in its metabolism. These interactions are crucial for the compound’s biological activity and its potential therapeutic applications .

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to induce apoptosis in cancer cells by activating caspase enzymes and altering the expression of pro-apoptotic and anti-apoptotic genes. Additionally, it can inhibit the growth of bacterial cells by disrupting their cell membranes and causing leakage of intracellular contents .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active sites of enzymes, inhibiting their activity and leading to the accumulation of specific substrates or the depletion of products. For example, it can inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters, thereby increasing their levels in the brain. This mechanism is thought to contribute to its potential antidepressant effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term exposure to this compound has been observed to cause changes in cellular function, such as alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as reducing inflammation and pain. At high doses, it can cause toxic or adverse effects, including liver damage and neurotoxicity. These threshold effects highlight the importance of determining the appropriate dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its synthesis and degradation. It is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that can be further processed or excreted. The metabolic pathways of this compound also involve interactions with cofactors such as NADPH, which are essential for its enzymatic conversion .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via passive diffusion or active transport mechanisms, and it can bind to proteins such as albumin in the bloodstream. These interactions influence its localization and accumulation in specific tissues, affecting its overall bioavailability and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. It has been observed to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. This localization is influenced by targeting signals and post-translational modifications that direct this compound to specific organelles. The subcellular distribution of this compound is crucial for its interaction with target biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl eugenol can be synthesized through the esterification of eugenol with benzyl alcohol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves the same esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and temperature control to optimize yield and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: Benzyl eugenol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form this compound quinone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form this compound alcohol using reducing agents like lithium aluminum hydride.

    Substitution: this compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce functional groups onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.

Major Products Formed:

    Oxidation: this compound quinone.

    Reduction: this compound alcohol.

    Substitution: Nitrothis compound, bromothis compound.

Scientific Research Applications

Benzyl eugenol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fragrances, flavors, and as a stabilizer in certain formulations.

Comparison with Similar Compounds

Benzyl eugenol can be compared with other similar compounds such as:

    Eugenol: The parent compound, known for its strong antimicrobial and antioxidant properties.

    Isoeugenol: A structural isomer of eugenol with similar biological activities but different chemical reactivity.

    Methyleugenol: Another derivative of eugenol, used primarily in perfumery and flavoring.

Uniqueness: this compound stands out due to its unique combination of aromatic properties and biological activities, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

2-methoxy-1-phenylmethoxy-4-prop-2-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c1-3-7-14-10-11-16(17(12-14)18-2)19-13-15-8-5-4-6-9-15/h3-6,8-12H,1,7,13H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSCLRALYUOMPCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0069179
Record name Benzyl eugenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57371-42-3
Record name Benzyleugenol
Source CAS Common Chemistry
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Record name Benzene, 2-methoxy-1-(phenylmethoxy)-4-(2-propen-1-yl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzyl eugenol
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Record name Benzene, 2-methoxy-1-(phenylmethoxy)-4-(2-propen-1-yl)-
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Record name Benzyl eugenol
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Record name 4-allyl-2-methoxyphenyl benzyl ether
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes Benzyl Eugenol suitable for use in ion-selective electrodes?

A1: this compound (BE) can be polymerized to form Poly(this compound) (PBE) []. Research has shown that PBE can function as an ionophore, a molecule that selectively binds to a specific ion, in this case, potassium (K+) []. This property makes PBE valuable in developing potassium ion-selective electrodes (K+-ISE).

Q2: How does the composition of the electrode membrane affect the performance of a K+-ISE using PBE?

A2: The performance of a K+-ISE using PBE is significantly affected by the membrane composition. A study [] found that incorporating oleic acid as a lipophilic anionic additive within a membrane composed of PBE, 2-nitrophenyl octyl ether (o-NPOE) as a plasticizer, and PVC as a matrix, enhanced the electrode's selectivity for potassium ions over other ions. This optimized composition resulted in a K+-ISE with improved selectivity, sensitivity, and a longer lifespan.

Q3: Beyond ion-selective electrodes, what other applications are there for this compound and its derivatives?

A3: this compound is a derivative of Eugenol, a primary component of clove oil (Syzygium aromaticum) []. Due to the presence of reactive functional groups like allyl, phenol, and methoxy, this compound can be further modified to create compounds with applications in various industries. These include pharmaceuticals, cosmetics, food and beverages, pesticides, fishery, mining, and active packaging [].

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